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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

Telaglenastat Hydrochloride: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical
properties of Telaglenastat Hydrochloride (CB-839), a first-in-class, orally bioavailable
inhibitor of glutaminase 1 (GLS1). This document is intended to serve as a valuable resource
for researchers, scientists, and professionals involved in drug development, offering detailed
information on the compound's characteristics, synthesis, and analysis.

Chemical and Physical Properties

Telaglenastat Hydrochloride is a potent and selective inhibitor of the KGA (kidney-type
glutaminase) and GAC (glutaminase C) splice variants of GLS1.[1] Its inhibitory action disrupts
cancer cell metabolism, leading to antitumor activity. The hydrochloride salt form enhances the
compound's solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of
Telaglenastat and its Hydrochloride Salt
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Telaglenastat (Free

Telaglenastat

Property . Source(s)
Base) Hydrochloride
2-(pyridin-2-yl)-N-(5-
N-[5-[4-[6-[[2-[3- (4-(6-(2-(3-
(trifluoromethoxy)phen  (trifluoromethoxy)phen
[Jacetyllamino]-3- l)acetamido)pyridazin
IUPAC Name yll . y] ] yl) )Py e
pyridazinyl]butyl]-1,3,4  -3-yl)butyl)-1,3,4-
-thiadiazol-2-yl]-2- thiadiazol-2-
pyridineacetamide yl)acetamide
hydrochloride
Synonyms CB-839 CB-839 Hydrochloride  [2][3]
CAS Number 1439399-58-2 1874231-60-3 [2][3]
Molecular Formula C26H24F3N703S C26H25CIF3N703S [2][3]
Molecular Weight 571.57 g/mol 608.04 g/mol [2][3]
Appearance Solid powder To be determined [4]
Melting Point Not available Not available
) Strongest Acidic: 6.94, ]
pKa (Predicted) ] Not available
Strongest Basic: 4.33
Water: Insoluble (<1
- mg/mL) DMSO: 100 Water: 0.00151
Solubility ) [41[5]16][7]
mg/mL (174.95 mM) mg/mL (predicted)
Ethanol: Insoluble
Powder: -20°C (2 Dry, dark at 0-4°C
Storage years) In DMSO: (short term) or -20°C [41[8]

-80°C (6 months)

(long term)

Mechanism of Action

Telaglenastat functions by inhibiting glutaminase, a key enzyme in the metabolic pathway that

converts glutamine to glutamate.[1][6][9] This process is crucial for many cancer cells, which

rely on glutamine as a primary source of carbon for the TCA cycle and for the synthesis of
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essential molecules. By blocking this pathway, Telaglenastat effectively starves cancer cells of
the necessary building blocks for proliferation and survival.

Telaglenastat (CB-839) Mechanism of Action
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Mechanism of action of Telaglenastat.

Experimental Protocols

Synthesis of Telaglenastat

The synthesis of Telaglenastat is detailed in patent US8604016B2, where it is designated as
compound 670. The following is a summarized multi-step synthesis protocol based on the

procedures described in the patent.
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General Synthesis Workflow for Telaglenastat
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A generalized workflow for the synthesis of Telaglenastat.
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Step-by-step synthesis (conceptual):

« Amide Coupling: A substituted phenylacetic acid is coupled with a substituted pyridazine
derivative. This is a standard amide bond formation reaction, likely employing coupling
agents such as HATU or EDC/HOB in a suitable aprotic solvent like DMF or DCM.

o Alkylation: The resulting intermediate undergoes an alkylation reaction to introduce the butyl
linker. This typically involves a Williamson ether synthesis-like reaction with a bifunctional
linker.

o Thiadiazole Formation: The precursor is then cyclized to form the 1,3,4-thiadiazole ring. This
can be achieved by reacting with a thiocarbonyl source, such as thiosemicarbazide, followed
by cyclization.

» Final Amide Coupling: The thiadiazole intermediate is then coupled with 2-pyridineacetic acid
to form the final Telaglenastat molecule.

 Purification: The crude product is purified using chromatographic techniques, such as
column chromatography on silica gel, followed by recrystallization or preparative HPLC to
yield the pure compound.

» Salt Formation: To obtain Telaglenastat Hydrochloride, the free base is treated with a
solution of hydrochloric acid in a suitable solvent like ether or isopropanol, followed by
precipitation or crystallization of the salt.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for the analysis of Telaglenastat Hydrochloride.
e Column: C18 column (e.g., 4.6 x 150 mm, 5 um).

o Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic
acid).

o Flow Rate: 1.0 mL/min.
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» Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum
absorbance for the chromophores in the molecule).

« Injection Volume: 10 pL.
e Column Temperature: 30°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of
Telaglenastat Hydrochloride.

o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated methanol (CDsOD).

e 1H NMR: Expected signals would include aromatic protons from the phenyl, pyridine, and
pyridazine rings, methylene protons from the butyl linker and acetamide groups, and amide
protons.

o 13C NMR: Expected signals would correspond to the carbons of the aromatic rings, the
thiadiazole ring, the carbonyl groups of the amides, and the aliphatic carbons of the butyl
linker.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of
Telaglenastat Hydrochloride.

« lonization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

» Expected [M+H]*: For the hydrochloride salt, the protonated molecule of the free base would
be observed at m/z 572.17.

o Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation
pattern, which would likely involve cleavages of the amide bonds and the butyl linker,
providing further structural confirmation.

Biological Assays
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Glutaminase Inhibition Assay:

The inhibitory activity of Telaglenastat against GLS1 can be determined using a coupled-
enzyme assay.

e Reaction Mixture: Prepare a reaction buffer containing Tris-HCI, EDTA, and NAD*.

e Enzyme and Substrate: Add recombinant human GLS1 enzyme and its substrate, L-
glutamine.

o Coupling Enzyme: Include glutamate dehydrogenase, which converts the product glutamate
to a-ketoglutarate and reduces NAD* to NADH.

e Inhibitor: Add varying concentrations of Telaglenastat Hydrochloride.

o Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH over
time using a spectrophotometer.

» ICso Determination: Calculate the ICso value by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

Cell Proliferation Assay:

The anti-proliferative effect of Telaglenastat on cancer cell lines can be assessed using assays
such as the MTT or CellTiter-Glo assay.

o Cell Seeding: Plate cancer cells (e.g., triple-negative breast cancer cell lines known to be
glutamine-dependent) in 96-well plates and allow them to adhere overnight.

o Treatment: Treat the cells with a serial dilution of Telaglenastat Hydrochloride for a
specified period (e.g., 72 hours).

e Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to
the manufacturer's protocol.

e Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using
a plate reader.
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e Glso/ICso0 Calculation: Determine the concentration of Telaglenastat that causes 50%
inhibition of cell growth.

Analytical and Biological Workflow for Telaglenastat
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Workflow for the synthesis, characterization, and biological evaluation of Telaglenastat.

This technical guide provides a foundational understanding of the chemical and physical
properties of Telaglenastat Hydrochloride, along with key experimental methodologies. For
further detailed information, researchers are encouraged to consult the referenced patents and
scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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